![molecular formula C8H6BrClO2 B1333293 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole CAS No. 64603-67-4](/img/structure/B1333293.png)
5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole
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Overview
Description
5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is related to 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, which can be synthesized by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination .
Synthesis Analysis
The synthesis of benzo[d][1,3]dioxole-type compounds has been reported in various studies . The strategy is based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis
The molecular formula of this compound is C8H6BrClO2 . The molecular weight is 249.48900 .Chemical Reactions Analysis
The chemical reactions involving benzo[d][1,3]dioxole-type compounds have been studied . The methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines .Physical And Chemical Properties Analysis
The density of this compound is 1.726g/cm3, and its boiling point is 311.6ºC at 760 mmHg .Scientific Research Applications
Synthesis and Anti-Proliferative Activity
5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole derivatives have been synthesized for potential pharmacological applications. For instance, benzo[d][1,3]dioxoles-fused 1,4-thiazepines, incorporating this moiety, displayed significant anti-tumor properties. These novel compounds showed notable anti-proliferative activities against human cancer cell lines, with some derivatives exhibiting more potent effects than standard treatments like 5-Fluorouracil (Wu, Yang, Peng, & Sun, 2017).
Applications in Synthetic Chemistry
The compound plays a role in the synthesis of various chemically significant structures. For example, it's involved in the creation of novel 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles, which are prepared starting from 3,5-dibromo-1,2,4-triazole (Khaliullin, Klen, & Makarova, 2018). Similarly, its derivatives have been used in the synthesis of fluorescent probes sensitive to amine, suitable for sensing different compounds (Lee, Na, Park, Lee, & Kwon, 2004).
Antimicrobial and Anti-Proliferative Activities
Compounds containing the benzo[d][1,3]dioxole moiety have been explored for their antimicrobial and antiproliferative activities. For instance, thiazolyl pyrazoline derivatives linked to this moiety showed promising results against microbial strains and cancer cells (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Potential in Photochemistry
In the field of photochemistry, derivatives of 1,3-benzodioxole, like 2-(benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, have been synthesized and utilized as photoinitiators for free radical polymerization, demonstrating the compound’s potential in advanced material science applications (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Safety and Hazards
Future Directions
The future directions in the research of benzo[d][1,3]dioxole-type compounds could involve the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit . Additionally, the synthesis and physical properties of dioxole functionalized metal–organic frameworks (MOFs) could be another area of interest .
Mechanism of Action
Target of Action
It is known that benzo[d][1,3]dioxole-type compounds are used in the synthesis of benzylisoquinoline alkaloids . These alkaloids have a wide range of biological activities and can interact with various targets, including enzymes and receptors.
Mode of Action
It is known that the compound can be used in the synthesis of benzylisoquinoline alkaloids . These alkaloids can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function.
Biochemical Pathways
Benzylisoquinoline alkaloids, which can be synthesized using this compound, are known to affect various biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 24948900, a density of 1726g/cm3, and a boiling point of 3116ºC at 760 mmHg . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It is known that the compound can be used in the synthesis of benzylisoquinoline alkaloids , which have various biological activities.
properties
IUPAC Name |
5-bromo-6-(chloromethyl)-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZXZWOFQWKKEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368694 |
Source
|
Record name | 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64603-67-4 |
Source
|
Record name | 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-(chloromethyl)-1,3-dioxaindane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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